![molecular formula C24H51NO7P+ B1206036 1-O-palmitoyl-sn-glycero-3-phosphocholine](/img/structure/B1206036.png)
1-O-palmitoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-palmitoyl-sn-glycero-3-phosphocholine is an sn-glycero-3-phosphocholine compound having a palmitoyl substituent at the 1-hydroxy position It derives from a glycerol.
Scientific Research Applications
Subheading Analytical Techniques in Phospholipid Research
An assay was developed for quantitative analysis of phosphatidylcholine and its hydrolysis products, including 1-O-palmitoyl-sn-glycero-3-phosphocholine, using high-performance liquid chromatography. This method offers precise control over the acyl migration process of phospholipids, crucial in the synthesis or modification of phosphatidylcholine. This advancement in analytical techniques contributes significantly to understanding and controlling phospholipid biochemistry (Kiełbowicz et al., 2012).
Membrane Fluidity Studies
Subheading Role in Cellular Membrane Dynamics
1-O-palmitoyl-sn-glycero-3-phosphocholine is a significant component of cell membranes, playing a crucial role in membrane fluidity under physiological conditions. The study of its membrane structure through neutron reflectometry provides valuable insights into the fundamental properties of cell membranes, impacting the understanding of cellular functions and the development of biomedical applications (Yepuri et al., 2016).
Gas-Phase Transformation of Phosphatidylcholine
Subheading Advances in Mass Spectrometry Techniques
Innovative ion/ion chemistry has been applied to transform phosphatidylcholine monocations into structurally informative anions, enhancing the structural characterization of phosphatidylcholines. This technique allows for a detailed examination of the lipid class and acyl chain composition, providing critical insights for lipidomics and biochemical research (Stutzman et al., 2013).
Molecular Dynamics of Phospholipid Bilayers
Subheading Computational Insights into Membrane Biophysics
Molecular dynamics simulations have been extensively used to study the hydration, structure, and orientation of various phospholipids, including 1-O-palmitoyl-sn-glycero-3-phosphocholine. These simulations offer a profound understanding of the primary hydration shell of lipid bilayers, contributing to the broader knowledge of membrane biophysics and the design of membrane-based systems (Poger & Mark, 2010).
properties
Product Name |
1-O-palmitoyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C24H51NO7P+ |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/p+1/t23-/m1/s1 |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.